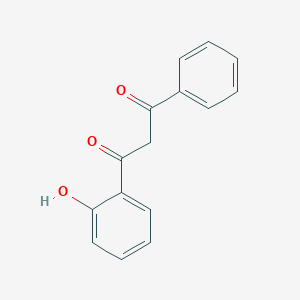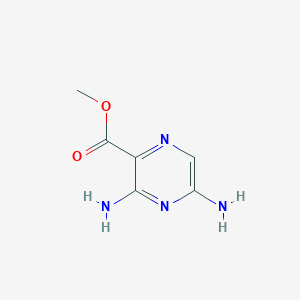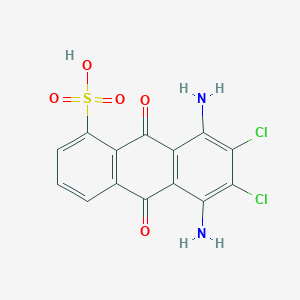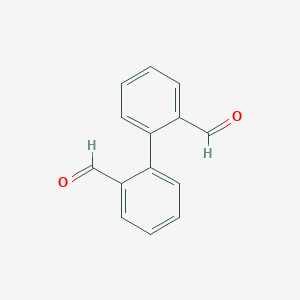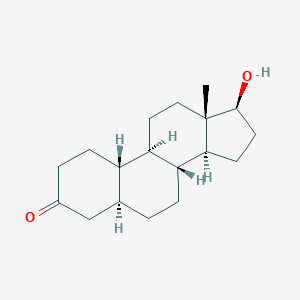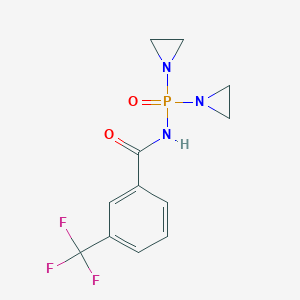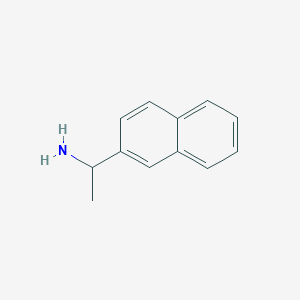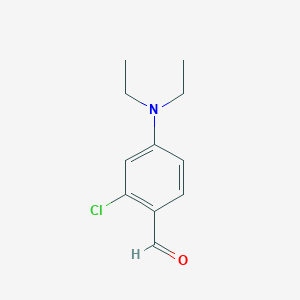
Bis(p-aminophenoxy)dimethylsilane
Overview
Description
Bis(p-aminophenoxy)dimethylsilane (BADMS) is a silane compound that has recently gained attention for its potential applications in various scientific fields. BADMS is a colorless, crystalline solid that is soluble in organic solvents and is relatively stable under normal conditions. It has a molecular weight of 537.77 g/mol and can be synthesized from the reaction of dimethylchlorosilane and 4-aminophenol. The compound has been studied for its potential applications in organic synthesis, drug delivery, and biochemistry. In
Scientific Research Applications
Synthesis and Process Optimization : The compound has been synthesized through reactions involving p-aminophenol or 4-acetamidophenol and dimethyldichlorosilane. Optimal conditions for its synthesis have been identified, highlighting the most economical and efficient process (Li Chen, Fei Yang, Jin Yun, 2014).
Polymer Applications : Studies have shown its use in the development of poly(1,3,4-oxadiazole-imide)s containing dimethylsilane units, which are notable for their high thermal stability, solubility in organic solvents, and smooth surface properties as coatings on silicon wafers (E. Hamciuc, C. Hamciuc, M. Brumǎ, B. Schulz, 2005).
Thermally Stable Copoly(Amide-Imide)s : Novel poly(amide-imide)s containing bis(p-aminophenoxy)dimethylsilane have been prepared, demonstrating high yields, inherent viscosities, and excellent thermal stability. These polymers have potential applications in high-performance materials due to their improved solubility and thermal properties (M. Kolahdoozan, Monir S. Ghoreishi, 2011).
Silicone-Containing Polyimides : Research has also been conducted on synthesizing silicone-containing polyimides from this compound. These materials exhibit lower heat resistance but improved solubility compared to pure polyimides, with potential for various industrial applications (Fan Yong, 2009).
Epoxy Nanocomposites : Studies have explored the use of this compound-based epoxy nanocomposites for high-performance applications, particularly in aerospace and advanced engineering. These materials exhibit notable mechanical, thermal, and water absorption properties (K. Meenakshi, E. P. J. Sudhan, S. A. Kumar, M. J. Umapathy, 2012).
Biological Activity : The compound has been investigated for its biological effects, such as in the study of bis(7-amino-4-azaheptyl)dimethylsilane, a structurally related compound with polyamine-like features affecting cell growth (J. Delcros, M. Vaultier, N. Le Roch, R. Havouis, J. Moulinoux, N. Seiler, 1997).
Mechanism of Action
- APDMES is an organosilicon compound that can act as a reagent, catalyst, and crosslinking agent in organic synthesis .
- In chemical sensors, APDMES can form complexes with metal ions and other substances, enabling detection .
- However, its incorporation into polymer structures may alter their properties, such as surface affinity and durability .
Mode of Action
Biochemical Pathways
Result of Action
Action Environment
Safety and Hazards
Bis(p-aminophenoxy)dimethylsilane is an irritating compound. It can cause irritation to the skin and eyes . Protective gloves and goggles should be worn during operation . It should not be inhaled, and operations should be conducted in a well-ventilated place . In case of inhalation or skin contact, medical attention should be sought immediately .
properties
IUPAC Name |
4-[(4-aminophenoxy)-dimethylsilyl]oxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2Si/c1-19(2,17-13-7-3-11(15)4-8-13)18-14-9-5-12(16)6-10-14/h3-10H,15-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYTXQZMZTQHONB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(OC1=CC=C(C=C1)N)OC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60557964 | |
| Record name | 4,4'-[(Dimethylsilanediyl)bis(oxy)]dianiline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60557964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1223-16-1 | |
| Record name | 4,4'-[(Dimethylsilanediyl)bis(oxy)]dianiline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60557964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(p-aminophenoxy)dimethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common applications of Bis(p-aminophenoxy)dimethylsilane?
A1: this compound (p-APDS) is primarily used as a monomer in the synthesis of silicone-containing polyimides [, , , ]. These modified polymers exhibit improved processability, particularly enhanced solubility in common solvents, compared to pure polyimides [].
Q2: How does the incorporation of this compound affect the properties of polyimides?
A2: Introducing this compound into the polyimide backbone introduces flexible siloxane linkages. This leads to several changes in properties:
- Improved Solubility: The siloxane groups disrupt the strong intermolecular interactions between polyimide chains, making the resulting polymers more soluble in organic solvents [, ].
- Reduced Glass Transition Temperature: The flexible siloxane linkages increase chain mobility, resulting in a lower glass transition temperature (Tg) compared to pure polyimides [].
- Tunable Thermal Stability: While generally exhibiting slightly lower thermal stability compared to pure polyimides, the thermal properties of silicone-containing polyimides can be adjusted by varying the content of this compound [].
Q3: Can this compound be used in other applications besides polyimide synthesis?
A3: While predominantly employed in polyimide synthesis, research suggests that this compound can act as a substrate for the enzyme silicatein []. Silicatein, found in organisms like sponges, exhibits both silica polymerase and silica esterase activities. This suggests potential applications of this compound in biomimetic silica synthesis and biomaterial development.
Q4: What are the different synthetic routes for preparing this compound?
A4: this compound can be synthesized through several routes, as explored in []:
Q5: How is the structure of this compound confirmed?
A5: Various spectroscopic techniques are employed to confirm the structure of this compound [, , ]:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



